1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with thiophene-2-carboxylic acid, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
1-(cyclopropylmethyl)-3-(phenyl)-1H-pyrazole-5-carboximidamide: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
1-(cyclopropylmethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboximidamide: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
Uniqueness: 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for specific interactions in biological systems. The cyclopropylmethyl group adds to the compound’s steric and electronic characteristics, influencing its reactivity and binding affinity.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)10-6-9(11-2-1-5-17-11)15-16(10)7-8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQZAPYABIHQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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